molecular formula C21H23FN4O2 B5500538 6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one

6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one

カタログ番号: B5500538
分子量: 382.4 g/mol
InChIキー: HNRKSVCBJKVMTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C21H23FN4O2 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18050415 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Phosphodiesterase Inhibition and Antihypertensive Activity

  • Certain pyrazolo[3,4-d]pyrimidones, structurally similar to the compound , have been identified as specific inhibitors of cGMP-specific phosphodiesterase, with potential antihypertensive activity. These compounds exhibit enzymatic and cellular activity, and some demonstrate promising oral antihypertensive effects in vivo (Dumaitre & Dodic, 1996).

Potential Treatment for Cognitive Impairment

  • A study on 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the compound , revealed that these compounds can act as inhibitors of phosphodiesterase 1 (PDE1). They are being considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease (Li et al., 2016).

Antihypertensive Agents

  • Research on 1,2,4-triazolol[1,5-alpha]pyrimidines, similar in structure to the compound, showed that these derivatives have antihypertensive properties. Some of these compounds demonstrated promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).

Anti-Cancer and Anti-5-Lipoxygenase Agents

  • A series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds displayed cytotoxic activity against certain cancer cell lines and inhibited 5-lipoxygenase (Rahmouni et al., 2016).

Nonsteroidal Anti-Inflammatory Drugs

  • Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory properties. Some compounds in this class showed significant activity and were found to be devoid of ulcerogenic activity, potentially offering safer alternatives to traditional NSAIDs (Auzzi et al., 1983).

Herbicidal Activity

  • Fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their herbicidal activity against certain plants, indicating potential applications in agriculture (Liu et al., 2006).

Analgesic and Antiparkinsonian Activities

  • Compounds derived from pyrazolopyrimidines have shown promising analgesic and antiparkinsonian activities, comparable to known drugs in these categories (Amr et al., 2008).

Synthesis of Fluorescent Probes

  • Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores. These compounds exhibit fluorescence properties, making them suitable for use as probes in biological or environmental studies (Castillo et al., 2018).

Antitumor Activity

  • Research on pyrazolopyrimidines has revealed their potential as anticancer agents with a unique mechanism of tubulin inhibition, differing from that of traditional drugs like paclitaxel (Zhang et al., 2007).

特性

IUPAC Name

6-[3-[2-(4-fluorophenyl)ethyl]piperidine-1-carbonyl]-7-methyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-14-18(12-23-19-11-20(27)24-26(14)19)21(28)25-10-2-3-16(13-25)5-4-15-6-8-17(22)9-7-15/h6-9,11-12,16H,2-5,10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKSVCBJKVMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC(=O)NN12)C(=O)N3CCCC(C3)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。